N-Methylpyrrolidone chemical structure and properties
N-Methylpyrrolidone chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of N-Methylpyrrolidone (NMP). It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information and experimental insights.
Chemical Structure and Identification
N-Methylpyrrolidone (NMP) is a polar aprotic solvent. It is an organic compound classified as a lactam, consisting of a 5-membered ring containing a nitrogen atom.[1][2]
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IUPAC Name: 1-methylpyrrolidin-2-one[2]
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CAS Number: 872-50-4[2]
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Chemical Formula: C₅H₉NO[2]
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Molecular Weight: 99.13 g/mol [1]
Below is a diagram of the chemical structure of N-Methylpyrrolidone.
Caption: Chemical structure of N-Methylpyrrolidone.
Physicochemical Properties
NMP is a colorless to light yellow liquid with a faint amine-like odor.[3][4] It is a versatile solvent due to its high polarity, high boiling point, and low freezing point.[5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | References |
| Physical State | Liquid | [1][2] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Odor | Faint amine-like | [3][4] |
| Molecular Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [1] |
| Melting Point | -24 °C | [2] |
| Boiling Point | 202-204 °C | [2] |
| Density | 1.028 g/cm³ at 25 °C | [2] |
| Flash Point | 91 °C (closed cup) | [2] |
| Autoignition Temperature | 245 °C | [6] |
| Vapor Pressure | 0.324 hPa at 20 °C | [6] |
| Viscosity | 1.661 mPa·s at 25 °C | [6] |
| Refractive Index | 1.470 at 20 °C | [6] |
| log P (Octanol/Water) | -0.46 | [3] |
| Solubility in Water | Miscible in all proportions | [2][5] |
| Solubility in Organic Solvents | Miscible with most organic solvents (alcohols, ethers, ketones, aromatic and chlorinated hydrocarbons) | [2][5] |
Experimental Protocols
This section provides an overview of common experimental procedures for the synthesis, purification, and analysis of NMP.
Synthesis of N-Methylpyrrolidone
The most common industrial method for synthesizing NMP is the reaction of gamma-butyrolactone (B3396035) (GBL) with methylamine (B109427).[7][8] This reaction is typically carried out at elevated temperatures and pressures.[9]
Reaction:
γ-butyrolactone + methylamine → N-methyl-γ-hydroxybutyramide → N-Methylpyrrolidone + H₂O
General Procedure:
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Reaction: Gamma-butyrolactone and an excess of methylamine are reacted in a closed reactor at temperatures ranging from 150°C to 285°C and pressures from 5.0 to 8.0 MPa.[7][9] The reaction proceeds in two steps: the initial formation of N-methyl-γ-hydroxybutyramide, followed by cyclization to NMP with the elimination of water.[9]
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Purification: The resulting mixture is then purified by fractional distillation to separate NMP from unreacted starting materials and byproducts.[9]
The following diagram illustrates the general workflow for the synthesis of NMP.
Caption: General workflow for the synthesis of NMP.
Purification of N-Methylpyrrolidone
Fractional distillation is the primary method for purifying NMP, especially after synthesis.[9]
General Procedure for Fractional Distillation:
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Setup: Assemble a fractional distillation apparatus. The crude NMP is placed in the distillation flask.
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Heating: The flask is heated to the boiling point of NMP (202-204 °C).
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Fractionation: The vapor passes through a fractionating column, which allows for the separation of components with different boiling points.
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Condensation and Collection: The purified NMP vapor is then condensed and collected. Impurities with lower and higher boiling points are separated into different fractions.
The following diagram illustrates a typical laboratory setup for fractional distillation.
Caption: Workflow for NMP purification by fractional distillation.
Analytical Methods
GC-FID is a common method for determining the purity of NMP and quantifying impurities.[10][11]
General Procedure:
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Sample Preparation: A diluted sample of NMP is prepared in a suitable solvent.
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Injection: A small volume of the sample is injected into the gas chromatograph.
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Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase in the GC column.
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Detection: The separated components are detected by a flame ionization detector (FID).
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Quantification: The purity of NMP is determined by comparing the peak area of NMP to the total area of all peaks.
The following diagram outlines the workflow for GC-FID analysis of NMP purity.
Caption: Workflow for GC-FID purity analysis of NMP.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for the determination of NMP and its metabolites in biological samples such as urine.
General Procedure:
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Sample Preparation: Urine samples are typically diluted, and an internal standard (e.g., deuterated NMP) is added.
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Chromatographic Separation: The prepared sample is injected into an HPLC system where NMP and its metabolites are separated on a C30 column.
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Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. Multiple Reaction Monitoring (MRM) mode is often used for high selectivity.
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Quantification: The concentrations of NMP and its metabolites are determined by comparing their peak areas to that of the internal standard.
Signaling Pathways and Mechanisms of Action
Metabolic Pathway
In humans, NMP is rapidly absorbed and metabolized. The primary metabolic pathway involves hydroxylation and subsequent oxidation.[12] The main metabolites found in urine are 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI).[13][14]
The following diagram illustrates the metabolic pathway of NMP in humans.
Caption: Metabolic pathway of N-Methylpyrrolidone in humans.
Mechanism as a Skin Penetration Enhancer
NMP is used in transdermal drug delivery systems as a penetration enhancer.[2] Its mechanism of action is thought to involve a "co-transport" or "pull" effect, where it forms complexes with drug molecules and facilitates their transport across the stratum corneum.[15][16] This complex formation can involve hydrogen bonds and π-π stacking interactions between NMP and the drug.[15]
The following diagram illustrates the proposed mechanism of NMP as a skin penetration enhancer.
Caption: Proposed mechanism of NMP as a skin penetration enhancer.
Activation of KLF2 Signaling Pathway
Recent research has shown that NMP can act as a bioactive molecule, attenuating inflammation by activating the Krüppel-like factor 2 (KLF2) signaling pathway.[17][18] KLF2 is a transcription factor with anti-inflammatory properties. NMP has been shown to increase the expression of KLF2, leading to a reduction in the production of pro-inflammatory cytokines and adhesion molecules.[17][18]
The following diagram illustrates the activation of the KLF2 pathway by NMP.
Caption: NMP-mediated activation of the KLF2 signaling pathway.
Toxicology and Safety
NMP is considered to have low acute toxicity.[19] However, it is classified as a reproductive toxicant and can cause skin, eye, and respiratory irritation.[2][20] Animal studies have shown that exposure to NMP can lead to developmental toxicity, including reduced fetal weight and developmental delays.[19][21] Therefore, appropriate safety precautions, such as working in a well-ventilated area and using personal protective equipment, should be taken when handling NMP.[2]
References
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- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
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- 5. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 6. pt.tnjchem.com [pt.tnjchem.com]
- 7. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 8. The manufacturing process of NMP (N-Methyl-2-pyrrolidone) - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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- 11. shimadzu.com [shimadzu.com]
- 12. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. researchgate.net [researchgate.net]
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- 16. An insight into the skin penetration enhancement mechanism of N-methylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
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